Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate
Description
Synthesis Analysis
- Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a related compound, is prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea according to known procedures and can be further transformed into other compounds (Žugelj et al., 2009).
Molecular Structure Analysis
- Molecular structures of similar compounds, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, synthesized via Schiff bases reduction route, have been reported, showing significant intermolecular hydrogen bonding (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
- Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. Treatment of these imidates with primary amines and other reagents yields thieno-pyrimidinones, providing insights into the cyclization mechanism and the relative activities of the ester and imidate groups (Hajjem et al., 2010).
Physical Properties Analysis
- The physical properties of similar compounds, like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, are investigated in various solvents. The introduction of methoxy and cyano groups to the thiophenyl moiety results in unique characters in the luminescence properties depending on the substituted group (Kim et al., 2021).
Chemical Properties Analysis
- The synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes, which interact with various active halo methylene compounds under mild conditions to afford 5-acyl-2-amino-3-cyanothiophenes, provides insights into the chemical properties of thiophene derivatives. Their photophysical properties have been experimentally and computationally investigated, showing the relationship between optoelectronic properties and molecular structures (Lugovik et al., 2017).
Scientific Research Applications
Tumor Cell Selectivity
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate has been explored for its tumor-selective properties. It preferentially inhibits the proliferation of various tumor cell lines, including T-lymphoma/leukemia, prostate, renal, central nervous system, and liver tumor cells, while sparing other cell types. Its tumor selectivity is attributed to its structure-activity relationship, where modifications can enhance its potency and selectivity as an anti-T-lymphoma/leukemia agent. Compounds derived from this molecule have shown mid-nanomolar range anti-proliferative activity with significant tumor cell selectivity, indicating their potential as prototype drugs for cancer therapy (Thomas et al., 2014) (Thomas et al., 2017).
Synthesis of Novel Compounds
This chemical has been a starting point for synthesizing a wide range of novel compounds. For instance, it has been used in the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. These compounds have potential applications in various fields, including pharmaceuticals and materials science, due to their unique structural and functional properties. The regiospecific conversion of ester functionalities and subsequent reactions highlight the versatility and reactivity of the thiophene derivative (Koza et al., 2013).
Photophysical Properties
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate has also been studied for its photophysical properties. The introduction of substituents such as methoxy and cyano groups to the thiophene moiety can significantly affect the luminescence properties of the compounds. Such studies are crucial for developing materials with specific optical properties for applications in light-emitting devices and sensors (Kim et al., 2021).
properties
IUPAC Name |
methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-15-7(13)3-5-6(4-11)9(12)17-8(5)10(14)16-2/h3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYLWUDQKYBGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC(=C1C#N)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407095 | |
Record name | methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |
CAS RN |
674773-12-7 | |
Record name | Methyl 5-amino-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=674773-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674773127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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